molecular formula C21H25N3O2 B3685672 N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide

N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide

Cat. No.: B3685672
M. Wt: 351.4 g/mol
InChI Key: SPLAUEAOCGIEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-prop-1-en-2-ylphenyl with propan-2-ylcarbamoyl chloride, followed by the introduction of an acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-prop-1-en-2-ylphenol: Known for its antioxidant properties.

    2-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate: Used in the formulation of hydrogels for contact lenses.

    N-(2-prop-1-en-2-ylphenyl)acetamide: Similar structure with different functional groups.

Uniqueness

N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)16-7-6-8-17(13-16)21(4,5)24-20(26)23-19-11-9-18(10-12-19)22-15(3)25/h6-13H,1H2,2-5H3,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLAUEAOCGIEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.